molecular formula C6H10F3NO B2906687 4-(Trifluoromethyl)piperidin-3-OL CAS No. 1356342-85-2

4-(Trifluoromethyl)piperidin-3-OL

Cat. No.: B2906687
CAS No.: 1356342-85-2
M. Wt: 169.147
InChI Key: NHCYALMWLNOADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

“4-(Trifluoromethyl)piperidin-3-OL” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Future Directions

Piperidines, including “4-(Trifluoromethyl)piperidin-3-OL”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of the synthesis and applications of piperidine derivatives . It covers recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The paper also discusses the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Preparation Methods

The synthesis of 4-(Trifluoromethyl)piperidin-3-OL typically involves the reaction of piperidine with fluoraldehyde to obtain 4-(trifluoromethyl)piperidine aldehyde, which is then reduced to yield the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)piperidin-3-OL undergoes various chemical reactions, including:

Properties

IUPAC Name

4-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCYALMWLNOADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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